- Methods and compositions for targeted protein degradation, World Intellectual Property Organization, , ,
Cas no 94838-59-2 (N-Boc-4-aminophenethylamine)
N-Boc-4-aminophenethylamine은 유기 합성에서 중요한 보호된 아민 중간체로, 분자식 C13H20N2O2를 갖는 화합물입니다. 이 화합물은 tert-Butoxycarbonyl (Boc) 보호기로 아민기를 선택적으로 보호하여 다양한 반응 조건에서 안정성을 제공합니다. 페닐에틸아민 골격과 보호된 1차 아민기를 포함하고 있어, 의약품 및 생리활성 물질 합성에 유용하게 사용됩니다. 특히 펩타이드 합성, 헤테로고리 화합물 제조, 약물 전구체 개발 등에서 고효율 중간체로 활용됩니다. 높은 순도와 우수한 반응성을 가지며, 추가적인 유도체화 반응에 적합한 구조적 특징을 지닙니다.
N-Boc-4-aminophenethylamine structure
Product Name:N-Boc-4-aminophenethylamine
CAS 번호:94838-59-2
MF:C13H20N2O2
메가와트:236.310103416443
MDL:MFCD05663961
CID:798917
PubChem ID:382207
Update Time:2025-07-22
N-Boc-4-aminophenethylamine 화학적 및 물리적 성질
이름 및 식별자
-
- tert-Butyl 4-aminophenethylcarbamate
- [2-(4-AMINOPHENYL)ETHYL]CARBAMIC ACID TERT-BUTYL ESTER
- Carbamic acid,N-[2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester
- tert-butyl N-[2-(4-aminophenyl)ethyl]carbamate
- Tert-Butyl-2-(4-Aminophenyl)Ethylcarbamate
- 4-[2-(BOC-AMINO)ETHYL]ANILINE
- [2-(4-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester
- C13H20N2O2
- tert-butyl (4-aminophenethyl)carbamate
- tert-butyl [2-(4-aminophenyl)ethyl]carbamate
- Carbamic acid, N-[2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester
- Tert-butyl 2-(4-aminophenyl)ethylcarbamate hydrochloride
- Carbamic acid, [2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester (9CI)
- N-Boc-4-aminophenethylamine
- N-tert-Butoxycarbonyl-2-(4-aminophenyl)ethylamine
- N-tert-Butoxycarbonyl-4-aminophenethylamine
- tert-Butyl (2-(4-Aminophenyl)ethyl)carbamate
- BBL103231
- tert-butyl4-aminophenethylcarbamate
- NSC669666
- t-butyl 2-(4-aminophenyl)ethylcarbamate
- NS-03200
- CS-W003234
- tert-butyl 2-(4-aminophenyl)ethylcarbamate
- Carbamic acid, [2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester (9CI); N-tert-Butoxycarbonyl-2-(4-aminophenyl)ethylamine; N-tert-Butoxycarbonyl-4-aminophenethylamine; [2-(4-Aminophenyl)ethyl]carbamic acid tert-butyl ester; tert-Butyl (2-(4-Aminophenyl)ethyl)carbamate; tert-Butyl 4-aminophenethylcarbamate
- [2-(4-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester, AldrichCPR
- 2-(4-Aminophenyl)ethyl carbamic acid tert-butyl ester
- 2-(4-Aminophenyl)ethylcarbamic acid 1,1-dimethylethyl ester
- AB22067
- DS-018492
- 94838-59-2
- [2-(4-Amino-phenyl)-ethyl]carbamicacid tert-butyl ester
- AC-29368
- DB-058194
- SCHEMBL448114
- AKOS010469462
- N-tertbutoxycarbonyl-2-(4-aminophenyl)ethylamine
- n-[2-(4-aminophenyl)ethyl](tert-butoxy)carboxamide
- NCI60_024327
- [2-(4-amino-phenyl)-ethyl]-carbamicacid tert-butyl ester
- [(4-Aminophenyl)ethyl]carbamic acid tert-butyl ester
- STL557041
- CHEMBL2008649
- DTXSID20327605
- SY021926
- EN300-1228926
- 4-(2-(t-butoxycarbonyl)aminoethyl) aniline
- tert-butyl[2-(4-aminophenyl)ethyl]carbamate
- MFCD05663961
- HOPALBZGTWDOTL-UHFFFAOYSA-N
- 4-(N-Boc-2-aminoethyl)aniline
-
- MDL: MFCD05663961
- 인치: 1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-8-10-4-6-11(14)7-5-10/h4-7H,8-9,14H2,1-3H3,(H,15,16)
- InChIKey: HOPALBZGTWDOTL-UHFFFAOYSA-N
- 미소: O=C(NCCC1C=CC(N)=CC=1)OC(C)(C)C
계산된 속성
- 정밀분자량: 236.15200
- 동위원소 질량: 236.152477885g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 3
- 중원자 수량: 17
- 회전 가능한 화학 키 수량: 5
- 복잡도: 240
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 2.2
- 토폴로지 분자 극성 표면적: 64.4
실험적 성질
- 밀도: 1.077±0.06 g/cm3 (20 ºC 760 Torr),
- 용해도: 극미용성(0.57g/l)(25ºC),
- 수용성: Slightly soluble in water.
- PSA: 64.35000
- LogP: 3.30810
N-Boc-4-aminophenethylamine 세관 데이터
- 세관 번호:2924299090
- 세관 데이터:
?? ?? ??:
2924299090개요:
2924299090. 기타 링 아미드 (링 아미노 메틸 에스테르 포함) (이들의 파생물 및 소금 포함).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%
?? ??:
?? ??, ?? ??,,,포장
요약:
2924299090. 기타 환상아미드(환상아미노메틸에스테르 포함) 및 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%
N-Boc-4-aminophenethylamine 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IY686-1g |
N-Boc-4-aminophenethylamine |
94838-59-2 | 97% | 1g |
170.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IY686-5g |
N-Boc-4-aminophenethylamine |
94838-59-2 | 97% | 5g |
601.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IY686-250mg |
N-Boc-4-aminophenethylamine |
94838-59-2 | 97% | 250mg |
120CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IY686-100mg |
N-Boc-4-aminophenethylamine |
94838-59-2 | 97% | 100mg |
47CNY | 2021-05-07 | |
| TRC | A612955-500mg |
N-Boc-4-aminophenethylamine |
94838-59-2 | 500mg |
$ 58.00 | 2023-09-08 | ||
| TRC | A612955-1g |
N-Boc-4-aminophenethylamine |
94838-59-2 | 1g |
$ 75.00 | 2023-09-08 | ||
| TRC | A612955-2.5g |
N-Boc-4-aminophenethylamine |
94838-59-2 | 2.5g |
$ 167.00 | 2023-09-08 | ||
| Chemenu | CM118443-10g |
4-[2-(Boc-amino)ethyl]aniline |
94838-59-2 | 95+% | 10g |
$284 | 2021-06-17 | |
| Alichem | A019145691-5g |
tert-Butyl 4-aminophenethylcarbamate |
94838-59-2 | 97% | 5g |
$256.00 | 2023-08-31 | |
| Alichem | A019145691-25g |
tert-Butyl 4-aminophenethylcarbamate |
94838-59-2 | 97% | 25g |
$761.31 | 2023-08-31 |
N-Boc-4-aminophenethylamine 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
참조
합성 방법 2
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 16 h, rt
참조
- Pesticidal compositions and methods, World Intellectual Property Organization, , ,
합성 방법 3
반응 조건
1.1 Solvents: 1,4-Dioxane ; 30 min, rt; 22 h, rt
참조
- Preparation of nitroarginine derivatives as selective neuronal nitric oxide synthase inhibitors, United States, , ,
합성 방법 4
반응 조건
1.1 Solvents: 1,4-Dioxane ; 30 min, rt; 22 h, rt
참조
- Preparation of peptidomimetic compounds as selective neuronal nitric oxide synthase inhibitors, World Intellectual Property Organization, , ,
합성 방법 5
반응 조건
1.1 Solvents: Methanol ; 24 h, rt
참조
- Preparation of novel multi-binding phenolic compounds as β2-adrenergic receptor agonists, United States, , ,
합성 방법 6
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; overnight, rt
참조
- Preparation of sulfonylaminomethyl five-membered heterocyclic carboxamide derivatives as bradykinin B1 antagonists and their preparation, pharmaceutical compositions and use in the treatment of inflammatory-related disorders, World Intellectual Property Organization, , ,
합성 방법 7
반응 조건
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 16 h, rt
참조
- Optical Control of TRPV1 Channels, Angewandte Chemie, 2013, 52(37), 9845-9848
합성 방법 8
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; overnight, rt
참조
- Interleukin 8 receptor antagonist benzamide compounds, their preparation, and their therapeutic use, World Intellectual Property Organization, , ,
합성 방법 9
반응 조건
1.1 Catalysts: Thiamine hydrochloride ; 3 min, rt
참조
- Thiamine hydrochloride as a recyclable organocatalyst for the efficient and chemoselective N-tert-butyloxycarbonylation of amines, Synthetic Communications, 2021, 51(24), 3791-3804
합성 방법 10
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; rt → 0 °C
1.2 1 h, rt
1.3 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol ; 1 h, 50 °C
1.2 1 h, rt
1.3 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol ; 1 h, 50 °C
참조
- Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators, Bioorganic & Medicinal Chemistry, 2015, 23(9), 2195-2203
합성 방법 11
반응 조건
1.1 Solvents: Tetrahydrofuran ; rt; 2 h, rt
참조
- Controlling epithelial sodium channels with light using photoswitchable amilorides, Nature Chemistry, 2014, 6(8), 712-719
합성 방법 12
반응 조건
1.1 Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt
참조
- Preparation of imidazolylphenylethylaminocarbonylbenzenesulfonamides and related compounds as antiinflammatory and analgesic agents., World Intellectual Property Organization, , ,
합성 방법 13
반응 조건
1.1 Catalysts: 1,1,1,3,3,3-Hexabromo-2-propanone Solvents: Dichloromethane ; 5 min, rt
참조
- NBS and Br3CCOCBr3 as highly efficient catalysts for the chemoselective N-tert-butyloxycarbonylation of amines, Tetrahedron Letters, 2016, 57(43), 4807-4811
합성 방법 14
반응 조건
1.1 Solvents: Tetrahydrofuran ; rt; 2 h, rt
참조
- Natural lignin nanoparticles: a promising nano-crosslinker for constructing fluorescent photoswitchable supramolecular hydrogels, Polymer Chemistry, 2020, 11(11), 1871-1876
합성 방법 15
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 3 psi, rt
참조
- Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor, Journal of Medicinal Chemistry, 2012, 55(11), 5627-5631
합성 방법 16
반응 조건
1.1 Solvents: Methanol ; 24 h, rt
참조
- Preparation of novel multibinding phenolic compounds as β2-adrenergic receptor agonists, World Intellectual Property Organization, , ,
합성 방법 17
반응 조건
1.1 Solvents: Tetrahydrofuran , Ethyl acetate ; 30 min, 23 °C; 4 h, 23 °C
참조
- Novel bis-amide containing compounds exhibiting antifungal activity and their method of use and preparation, World Intellectual Property Organization, , ,
합성 방법 18
반응 조건
1.1 Solvents: Dichloromethane
참조
- 4-Aminopiperidine ureas as potent selective agonists of the human β3-Adrenergic receptor, Bioorganic & Medicinal Chemistry Letters, 2001, 11(24), 3123-3127
N-Boc-4-aminophenethylamine Raw materials
- Di-tert-butyl dicarbonate
- 2-(4-Nitrophenyl)ethanamine
- Aminophenethylamine
- Carbamic acid, [2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester
N-Boc-4-aminophenethylamine Preparation Products
N-Boc-4-aminophenethylamine 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:94838-59-2)N-Boc-4-aminophenethylamine
주문 번호:A859252
인벤토리 상태:in Stock
재다:100g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 08:17
가격 ($):287.0
Email:sales@amadischem.com
N-Boc-4-aminophenethylamine 관련 문헌
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
94838-59-2 (N-Boc-4-aminophenethylamine) 관련 제품
- 38427-90-6(tert-butyl N-(2-phenylethyl)carbamate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
추천 공급업체
Amadis Chemical Company Limited
(CAS:94838-59-2)N-Boc-4-aminophenethylamine
순결:99%
재다:100g
가격 ($):287.0